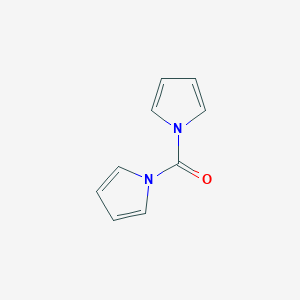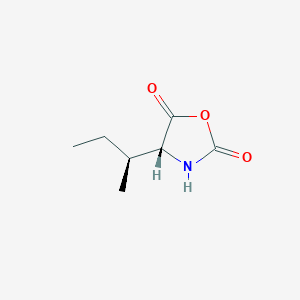![molecular formula C21H14ClNOS B11769803 N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11769803.png)
N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a biphenyl group, a chlorobenzo[b]thiophene moiety, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Synthesis of the Chlorobenzo[b]thiophene Moiety: The chlorobenzo[b]thiophene moiety can be prepared via a cyclization reaction involving a suitable precursor such as a 2-alkynylthiophene and a chlorinating agent.
Coupling Reaction: The final step involves coupling the biphenyl group with the chlorobenzo[b]thiophene moiety through an amide bond formation reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzo[b]thiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound can either inhibit or accelerate Aβ42 aggregation depending on its structural orientation and concentration.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylbenzofuran-2-carboxamide: Similar in structure but contains a benzofuran moiety instead of a benzo[b]thiophene.
N-(Biphenyl-2-yl)-2-chloropyridine-3-carboxamide: Contains a pyridine ring instead of a benzo[b]thiophene moiety.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is unique due to its specific combination of a biphenyl group and a chlorobenzo[b]thiophene moiety, which imparts distinct chemical and biological properties. Its ability to modulate amyloid beta aggregation sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C21H14ClNOS |
|---|---|
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
3-chloro-N-(4-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H14ClNOS/c22-19-17-8-4-5-9-18(17)25-20(19)21(24)23-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,23,24) |
Clave InChI |
GLHNRRUDFJUQBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11769746.png)

![(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11769757.png)









